molecular formula C18H25N3O2 B12285249 7-Amino-9-(3-hydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]dec-7-en-10-one

7-Amino-9-(3-hydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]dec-7-en-10-one

Cat. No.: B12285249
M. Wt: 315.4 g/mol
InChI Key: BSTUQELPQUGWCG-UHFFFAOYSA-N
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Description

3H-Cyclopropa[4,5]pyrrolo[1,2-a]pyrazin-3-one, 6-amino-1,1a,4,6a,7,7a-hexahydro-4-(3-hydroxytricyclo[33113,7]dec-1-yl)-, (1aS,4S,6aR,7aS)- is a complex organic compound with a unique structure that includes a cyclopropane ring fused to a pyrrolo-pyrazine core

Preparation Methods

The synthesis of 3H-Cyclopropa[4,5]pyrrolo[1,2-a]pyrazin-3-one, 6-amino-1,1a,4,6a,7,7a-hexahydro-4-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)-, (1aS,4S,6aR,7aS)- involves multiple steps, typically starting with the preparation of the cyclopropane ring and the pyrrolo-pyrazine core separately. These intermediates are then fused under specific reaction conditions, often involving catalysts and controlled temperatures to ensure the correct stereochemistry. Industrial production methods may involve optimizing these steps for scale, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, allowing for the introduction of different functional groups. Common reagents and conditions for these reactions include mild temperatures and solvents like dichloromethane or ethanol. .

Scientific Research Applications

3H-Cyclopropa[4,5]pyrrolo[1,2-a]pyrazin-3-one, 6-amino-1,1a,4,6a,7,7a-hexahydro-4-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)-, (1aS,4S,6aR,7aS)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. Its unique structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Compared to other similar compounds, 3H-Cyclopropa[4,5]pyrrolo[1,2-a]pyrazin-3-one, 6-amino-1,1a,4,6a,7,7a-hexahydro-4-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)-, (1aS,4S,6aR,7aS)- stands out due to its unique combination of a cyclopropane ring and a pyrrolo-pyrazine core. Similar compounds include other cyclopropane-fused heterocycles and pyrazine derivatives, but they may lack the specific functional groups or stereochemistry that confer the unique properties of this compound .

Properties

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

7-amino-9-(3-hydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]dec-7-en-10-one

InChI

InChI=1S/C18H25N3O2/c19-15-13-3-11-2-12(11)21(13)16(22)14(20-15)17-4-9-1-10(5-17)7-18(23,6-9)8-17/h9-14,23H,1-8H2,(H2,19,20)

InChI Key

BSTUQELPQUGWCG-UHFFFAOYSA-N

Canonical SMILES

C1C2C1N3C(C2)C(=NC(C3=O)C45CC6CC(C4)CC(C6)(C5)O)N

Origin of Product

United States

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